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molecular formula C12H27ClOSi B2625796 [(6-Chlorohexyl)oxy](1,1-dimethylethyl)dimethylsilane CAS No. 59431-24-2

[(6-Chlorohexyl)oxy](1,1-dimethylethyl)dimethylsilane

Cat. No. B2625796
M. Wt: 250.88
InChI Key: VITKGSRLLBWWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05493044

Procedure details

A 250 ml, three-necked flask was fitted with a large magnetic, egg-shaped stir bar, a thermocouple, a small, pressure-equalizing addition funnel, a reflux condenser, and an argon inlet. This apparatus was dried in an oven overnight at 125° C., assembled hot, and allowed to cool to room temperature in a stream of argon. The flask was charged with 16.20 grams (0.108 mole, 1.00 equivalents) of t-butyldimethylsilyl chloride, and 100 grams of cyclohexane. The silyl chloride rapidly dissolved, endothermically. 6-Chloro-1-hexanol, 15.06 grams (0.108 mole, 1.00 equivalent) was then added dropwise in five minutes. Triethylamine, 10.93 grams (0.108 mole, 1.00 equivalent) was then added dropwise to the reaction mixture. An exotherm was noted, and fumes of triethylamine hydrochloride were observed. A fine, white precipitate rapidly developed. The reaction mixture was stirred at room temperature, and monitored by GC analysis. An aliquot of the clear supernatant was injected into the GC. After one and a half hours, both starting materials were still present, and the conversion to the desired product was only 27.8%. The reaction mixture was stirred overnight at room temperature, under a blanket of argon. The sample after 21 hours indicated only a 53.3% conversion to the desired product. After 161.5 hours stirring, the conversion was still only 88.0%.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[SiH3]Cl.[Cl:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18].Cl.C(N(CC)CC)C>C(N(CC)CC)C.C1CCCCC1>[Si:1]([O:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][Cl:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
100 g
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml, three-necked flask was fitted with a large magnetic, egg-shaped stir bar
ADDITION
Type
ADDITION
Details
a thermocouple, a small, pressure-equalizing addition funnel, a reflux condenser, and an argon inlet
CUSTOM
Type
CUSTOM
Details
This apparatus was dried in an oven overnight at 125° C.
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After one and a half hours

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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